

Introduction: The Versatile Allylic Halide Building Block

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Compound of Interest

Compound Name: 2-Pentene, 1-bromo-

Cat. No.: B1276528

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1-Bromo-2-pentene (C_5H_9Br) is a halogenated alkene that serves as a pivotal intermediate in organic synthesis.^[1] Its structure, featuring both a reactive carbon-bromine bond at an allylic position and a carbon-carbon double bond, allows for a diverse range of chemical transformations. This dual functionality makes it a valuable C5 building block for constructing more complex molecular architectures, particularly in the fields of natural product synthesis and drug development.^{[1][2][3]}

Due to the stereochemistry of the double bond, 1-bromo-2-pentene exists as two distinct geometric isomers: (E)-1-bromo-2-pentene (trans) and (Z)-1-bromo-2-pentene (cis).^[4] Commercially, it is often supplied as a mixture of these isomers, with the more thermodynamically stable trans-isomer typically predominating.^[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthetic applications.

Part 1: Core Physicochemical and Spectroscopic Data

The effective application of 1-bromo-2-pentene in a research setting begins with a solid understanding of its fundamental physical and spectroscopic characteristics. These data are crucial for reaction planning, monitoring, and product characterization.

Quantitative Physicochemical Data

The key physical properties of 1-bromo-2-pentene are summarized in the table below. These values are typically for the common mixture of isomers or the predominantly trans form.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ Br	[5][6][7]
Molecular Weight	149.03 g/mol	[5][6][7]
CAS Number	7348-71-2 (E-isomer) 9 (Z-isomer) (Isomer Mixture)	7348-78- [1][5][6]
Appearance	Colorless to pale yellow liquid	[5][8]
Boiling Point	122 °C (lit.)	[1][5][6][9]
Density	1.26 g/mL at 25 °C (lit.)	[1][5][6]
Refractive Index (n ²⁰ /D)	1.4785 (lit.)	[1][5]
Flash Point	23 °C (73.4 °F) - closed cup	[1][6]
Melting Point	-106.7 °C (estimate)	[5][6]
Storage Temperature	2-8 °C	[5]

Spectroscopic Profile: A Guide to Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of 1-bromo-2-pentene and its reaction products.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is highly informative. The allylic protons (–CH₂Br) adjacent to the bromine atom are deshielded and typically appear as a doublet around 3.9-4.1 ppm. The vinyl protons (–CH=CH–) resonate further downfield in the 5.5-5.9 ppm range. The coupling constants between these vinyl protons are a key diagnostic tool for distinguishing between the E and Z isomers.[1]
 - ¹³C NMR: The carbon spectrum shows five distinct signals. The carbon atom bonded to the electronegative bromine atom appears in the 30-40 ppm range, while the sp² hybridized carbons of the double bond are found between 120-140 ppm.[1]

- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. A C=C stretching vibration is observed around $1650\text{-}1670\text{ cm}^{-1}$. C-H stretching vibrations for the vinyl and alkyl protons are seen near $3000\text{-}3100\text{ cm}^{-1}$ and $2850\text{-}2960\text{ cm}^{-1}$, respectively. The C-Br stretch is found in the fingerprint region, generally below 700 cm^{-1} .^[1]
- Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition. A key feature for a compound containing one bromine atom is the presence of two molecular ion peaks, M^+ and $M+2$, of nearly equal intensity.^[1] This isotopic pattern arises from the natural abundance of the two bromine isotopes, ^{79}Br and ^{81}Br .

Part 2: Synthesis and Reactivity

The utility of 1-bromo-2-pentene stems from its accessibility through established synthetic routes and its predictable reactivity.

Experimental Protocol: Synthesis via Allylic Bromination

A prevalent method for synthesizing 1-bromo-2-pentene is the allylic bromination of 2-pentene using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.

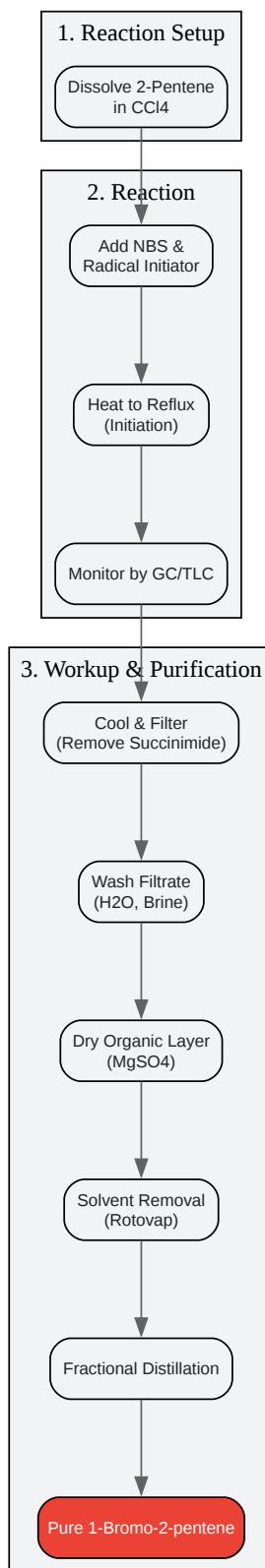
Causality: NBS is chosen as the bromine source because it can maintain a low, constant concentration of Br_2 in the reaction mixture, which favors allylic substitution over electrophilic addition to the double bond. A non-polar solvent like carbon tetrachloride (CCl_4) is used to prevent the ionization of NBS. A radical initiator (like AIBN or light) is required to start the chain reaction.

Methodology:

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-pentene (1.0 eq.) in anhydrous carbon tetrachloride (CCl_4).
- Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the flask.

- **Initiation:** Gently heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction. The reaction is often accompanied by the succinimide byproduct floating to the surface.
- **Monitoring:** Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and filter off the solid succinimide byproduct.
- **Purification:** Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure. The resulting crude product, which may be a mixture of isomeric bromopentenes, can be purified by fractional distillation to yield 1-bromo-2-pentene.[1]

Workflow Diagram: Allylic Bromination of 2-Pentene

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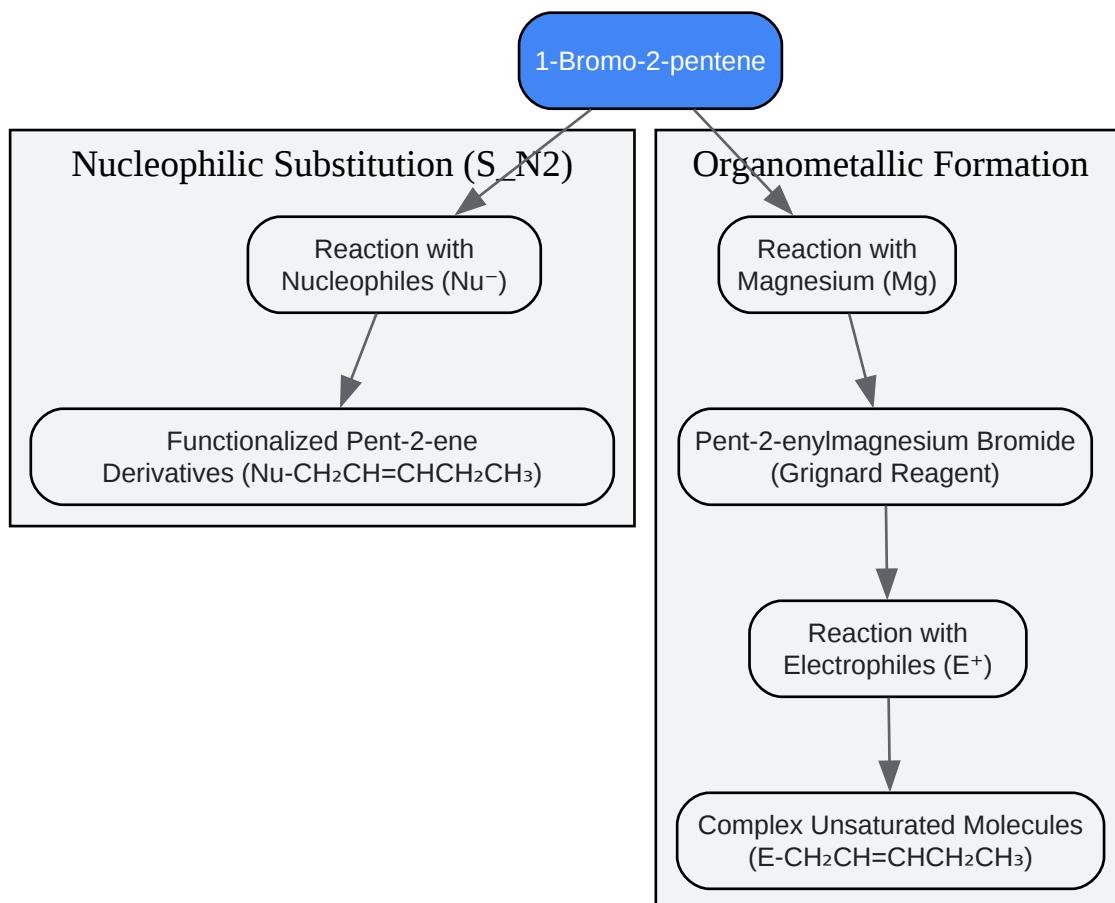
Caption: Workflow for the synthesis of 1-bromo-2-pentene via NBS bromination.

Core Reactivity and Synthetic Applications

The bifunctional nature of 1-bromo-2-pentene makes it a versatile synthetic intermediate.^[1] Its reactivity is dominated by the C-Br bond and the C=C double bond.

- Nucleophilic Substitution: As an allylic halide, the bromine atom is readily displaced by a wide array of nucleophiles via an S_n2 mechanism.^{[1][8]} This allows for the facile introduction of various functional groups (e.g., -OH, -CN, -OR, -N₃), providing access to a large family of functionalized pentene derivatives. The allylic nature of the substrate enhances the rate of S_n2 reactions compared to its saturated analogue, 1-bromopentane.^[10]
- Grignard Reagent Formation: 1-bromo-2-pentene reacts with magnesium metal in an ethereal solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, pent-2-enylmagnesium bromide.^[1] This organometallic compound is a powerful carbon nucleophile, widely used for creating new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.^{[1][8]}

Logical Reactivity Pathways



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